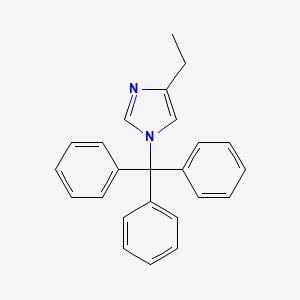

1-Trityl-4-ethylimidazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C24H22N2 |

|---|---|

Molecular Weight |

338.4 g/mol |

IUPAC Name |

4-ethyl-1-tritylimidazole |

InChI |

InChI=1S/C24H22N2/c1-2-23-18-26(19-25-23)24(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-19H,2H2,1H3 |

InChI Key |

POCKFVBFLXQANL-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Properties of 1-Trityl-4-ethylimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted physicochemical properties of 1-Trityl-4-ethylimidazole. Due to the limited availability of direct experimental data for this specific compound, this document compiles and extrapolates information from structurally related molecules, namely 1-Trityl-1H-imidazole-4-carbaldehyde and 1-ethylimidazole. This guide also outlines detailed, generalized experimental protocols for the synthesis, purification, and characterization of N-trityl-imidazole compounds, which can be adapted for this compound. Furthermore, it explores the potential biological significance of imidazole derivatives and presents a representative signaling pathway and a general experimental workflow for the characterization of novel imidazole compounds.

Predicted Physicochemical Properties

The following table summarizes the predicted and estimated physicochemical properties of this compound. These values are derived from data available for structurally similar compounds and should be considered as estimations pending experimental verification.

| Property | Predicted/Estimated Value | Source/Basis of Estimation |

| Molecular Formula | C24H22N2 | Based on the structure of this compound |

| Molecular Weight | 338.45 g/mol | Calculated from the molecular formula |

| Melting Point (°C) | 170-190 | Estimated based on the melting point of 1-Trityl-1H-imidazole-4-carbaldehyde (180-190°C)[1]. The ethyl group might slightly lower the melting point compared to the carbaldehyde group. |

| Boiling Point (°C) | ~500 | Estimated to be similar to the predicted boiling point of 1-Trityl-1H-imidazole-4-carbaldehyde (502.8°C)[1]. |

| Solubility | Sparingly soluble in water; Soluble in organic solvents like DMSO, DMF, and chloroform. | Based on the general solubility of tritylated compounds and related imidazole derivatives. 1-Trityl-4-iodoimidazole is slightly soluble in Chloroform and DMSO. |

| pKa | ~6-7 | The pKa of the imidazole ring is typically in this range. The trityl group may slightly influence this value. |

| LogP | > 4 | The presence of the large, nonpolar trityl group is expected to result in a high logP value, indicating high lipophilicity. The predicted logP for 1-Trityl-1H-imidazole-4-carbaldehyde is 4.6[2]. |

Experimental Protocols

Synthesis of this compound

This protocol is a generalized procedure for the N-tritylation of an imidazole derivative, adapted from known methods for similar compounds.

Materials:

-

4-ethylimidazole

-

Trityl chloride

-

Triethylamine (or another suitable base)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile, or N,N-Dimethylformamide (DMF))

-

Sodium bicarbonate solution (5%)

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography elution

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-ethylimidazole (1 equivalent) in the chosen anhydrous solvent.

-

Add triethylamine (1.1 equivalents) to the solution and stir for 10-15 minutes at room temperature.

-

Slowly add a solution of trityl chloride (1 equivalent) in the same anhydrous solvent to the reaction mixture.

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a 5% aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with the organic solvent (e.g., DCM).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

-

Characterize the final product using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Determination of Physicochemical Properties

The following are general experimental protocols for determining key physicochemical properties.

-

Melting Point: The melting point can be determined using a standard melting point apparatus. A small amount of the purified solid is packed into a capillary tube and heated slowly. The temperature range over which the solid melts is recorded.

-

Solubility: The solubility can be qualitatively assessed by adding a small amount of the compound to various solvents (e.g., water, ethanol, DMSO, chloroform) and observing its dissolution at room temperature. For quantitative analysis, a saturated solution can be prepared, and the concentration of the dissolved compound can be determined using techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

pKa: The acid dissociation constant (pKa) can be determined by potentiometric titration. A solution of the compound is titrated with a standard acid or base, and the pH is monitored using a pH meter. The pKa is the pH at which the compound is 50% ionized.

-

LogP (Octanol-Water Partition Coefficient): The shake-flask method is a common technique for determining LogP. A solution of the compound is prepared in a mixture of n-octanol and water. The mixture is shaken until equilibrium is reached, and the concentration of the compound in each phase is measured. The LogP is the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Biological Context and Signaling Pathways

Imidazole derivatives are known to play significant roles in various biological processes and are components of many bioactive molecules, including the amino acid histidine. They can act as ligands for metal ions in enzymes and receptors and are involved in various signaling pathways. While the specific biological activity of this compound is not documented, its imidazole core suggests potential interactions with biological targets.

Imidazole-containing compounds have been shown to modulate intracellular signaling pathways and can induce apoptosis in malignant cells[3]. For instance, some imidazole derivatives have demonstrated anticancer activity[3].

Below is a generalized diagram representing a common signaling pathway where an imidazole-containing molecule might act as an antagonist to a G-protein coupled receptor (GPCR), a common target for imidazole-based drugs.

Caption: Generalized GPCR signaling pathway potentially modulated by an imidazole antagonist.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of a novel imidazole compound like this compound.

Caption: A standard workflow for the synthesis and characterization of a novel imidazole compound.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound based on available data from related compounds. The provided experimental protocols and workflows offer a practical framework for its synthesis and characterization. Further experimental investigation is necessary to validate the predicted properties and to explore the potential biological activities of this compound. The unique structural features of this compound, combining the versatile imidazole core with a bulky trityl protecting group, make it a compound of interest for further research in medicinal chemistry and drug development.

References

Technical Guide: The Chemistry of the 1-Trityl-4-imidazole Core and a Proposed Route to 1-Trityl-4-ethylimidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazole scaffold is a cornerstone in medicinal chemistry, present in numerous natural products and synthetic drugs. The strategic protection of one of the imidazole nitrogens is often crucial for selective functionalization of the ring. The trityl (triphenylmethyl) group is a bulky and effective protecting group that directs substitution reactions and can be removed under specific conditions. This technical guide focuses on the synthesis and properties of key 4-substituted 1-Trityl-imidazole derivatives, namely 1-Trityl-1H-imidazole-4-carbaldehyde and ethyl 1-trityl-1H-imidazole-4-carboxylate. These compounds serve as versatile intermediates for the synthesis of a variety of 4-substituted imidazoles, including a proposed pathway to 1-Trityl-4-ethylimidazole.

Physicochemical and Spectroscopic Data of Key Intermediates

The following tables summarize the available quantitative data for the key precursors to this compound.

Table 1: Physicochemical Properties of 1-Trityl-imidazole Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 1-Trityl-1H-imidazole-4-carbaldehyde | 33016-47-6 | C₂₃H₁₈N₂O | 338.41 | 186-189[1] |

| Ethyl 1-trityl-1H-imidazole-4-carboxylate | 53525-60-3 | C₂₅H₂₂N₂O₂ | 382.46 | Not available |

| 1-Trityl-1H-imidazole-4-carboxylic acid | 191103-80-7 | C₂₃H₁₈N₂O₂ | 354.41 | Not available |

Table 2: Spectroscopic Data for 1-Trityl-1H-imidazole-4-carbaldehyde

| Spectroscopy Type | Data |

| ¹H NMR | Data not explicitly available in search results. |

| ¹³C NMR | Data not explicitly available in search results. |

| Infrared (IR) | Available through databases, specific peak data not in snippets.[2] |

| Mass Spectrometry (MS) | Available through databases, specific m/z data not in snippets.[2] |

Experimental Protocols

Synthesis of Ethyl 1-trityl-1H-imidazole-4-carboxylate

The synthesis of ethyl 1-trityl-1H-imidazole-4-carboxylate is a crucial first step, involving the protection of the imidazole nitrogen of a commercially available starting material.

Reaction: Imidazole-4-carboxylic acid ethyl ester + Triphenylchloromethane → Ethyl 1-trityl-1H-imidazole-4-carboxylate

Experimental Procedure (adapted from patent literature): [3]

-

To a 2L four-necked flask equipped with a mechanical stirrer and thermometer, add 100 g (0.714 mol) of imidazole-4-carboxylic acid ethyl ester and 1.4 L of dichloromethane.

-

Stir the mixture to form a suspension.

-

Add 219 g (0.787 mol) of triphenylchloromethane and 79.4 g (0.787 mol) of triethylamine.

-

Slowly warm the reaction mixture to between 25 °C and 30 °C, at which point the mixture should become clear.

-

Continue stirring for 20 hours.

-

Add 200 mL of water and stir for 30 minutes.

-

Allow the layers to separate and collect the lower organic phase.

-

Extract the aqueous phase with 100 mL of dichloromethane.

-

Combine the organic phases and wash with 200 mL of water.

-

Concentrate the organic phase under reduced pressure to yield a pale yellow oily liquid.

-

Add 500 mL of diethyl ether with stirring to precipitate a white solid.

-

Collect the solid by suction filtration and dry to yield ethyl 1-triphenylmethyl-1H-imidazole-4-carboxylate.

Synthesis of 1-Trityl-1H-imidazole-4-carbaldehyde

The synthesis of the aldehyde precursor can be achieved through various methods. One common approach involves the formylation of 1-tritylimidazole.

(Detailed experimental protocols for the synthesis of 1-Trityl-1H-imidazole-4-carbaldehyde were not explicitly available in the provided search results, but it is a commercially available compound.)

Proposed Synthetic Pathway to this compound

Two plausible synthetic routes from the key intermediates are proposed below.

Route A: Reduction of 1-Trityl-1H-imidazole-4-carbaldehyde

The direct reduction of the aldehyde group to a methylene group is a straightforward approach.

Reaction: 1-Trityl-1H-imidazole-4-carbaldehyde → this compound

Methodology: Wolff-Kishner Reduction [4][5]

The Wolff-Kishner reduction is a classic method for the deoxygenation of aldehydes and ketones under basic conditions.

Experimental Protocol (General Procedure):

-

To a solution of 1-Trityl-1H-imidazole-4-carbaldehyde in a high-boiling solvent such as diethylene glycol, add hydrazine monohydrate.

-

Add a strong base, such as potassium hydroxide.

-

Heat the mixture to facilitate the formation of the hydrazone intermediate and subsequent reduction, with the evolution of nitrogen gas.

-

After the reaction is complete, cool the mixture and quench with an aqueous acid solution.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by flash column chromatography.

Route B: From Ethyl 1-trityl-1H-imidazole-4-carboxylate

This multi-step route involves the reduction of the ester to an alcohol, followed by conversion to a halide and subsequent reduction.

Step 1: Reduction of the Ester to an Alcohol

Reaction: Ethyl 1-trityl-1H-imidazole-4-carboxylate → (1-Trityl-1H-imidazol-4-yl)methanol

Methodology: Lithium Aluminum Hydride (LiAlH₄) Reduction [6][7]

LiAlH₄ is a powerful reducing agent capable of reducing esters to primary alcohols.

Experimental Protocol (General Procedure):

-

In a dry flask under an inert atmosphere, suspend LiAlH₄ in a dry ethereal solvent (e.g., anhydrous diethyl ether or THF).

-

Cool the suspension in an ice bath.

-

Slowly add a solution of ethyl 1-trityl-1H-imidazole-4-carboxylate in the same dry solvent.

-

After the addition is complete, allow the reaction to stir at room temperature.

-

Carefully quench the reaction by the sequential addition of water, followed by an aqueous base solution (e.g., 15% NaOH), and then more water.

-

Filter the resulting precipitate and wash with the ethereal solvent.

-

Combine the filtrate and washings, dry over an anhydrous salt, and concentrate under reduced pressure to yield the alcohol.

Step 2: Conversion of the Alcohol to a Halide

Reaction: (1-Trityl-1H-imidazol-4-yl)methanol → 4-(Chloromethyl)-1-trityl-1H-imidazole

Methodology: Thionyl Chloride (SOCl₂) Halogenation

Experimental Protocol (General Procedure):

-

Dissolve the alcohol from the previous step in a suitable solvent (e.g., dichloromethane).

-

Cool the solution in an ice bath.

-

Slowly add thionyl chloride.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Carefully quench the reaction with a saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over an anhydrous salt, and concentrate to yield the chloride.

Step 3: Reduction of the Halide to the Ethyl Group

Reaction: 4-(Chloromethyl)-1-trityl-1H-imidazole → this compound

Methodology: Lithium Aluminum Hydride (LiAlH₄) Reduction

Experimental Protocol (General Procedure):

-

Follow a similar procedure as the ester reduction, using LiAlH₄ in a dry ethereal solvent to reduce the alkyl halide to the corresponding alkane.

Visualizations

Workflow for the Synthesis of Ethyl 1-trityl-1H-imidazole-4-carboxylate

Caption: Synthesis of the ester precursor.

Proposed Synthetic Pathways to this compound

References

- 1. 1-Trityl-1H-imidazole-4-carboxaldehyde, 95%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]

- 2. 1-(triphenylmethyl)-1H-imidazole-4-carbaldehyde | C23H18N2O | CID 618233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 5. Wolff-Kishner Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. Imidazole-4-carboxaldehyde | C4H4N2O | CID 76428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

Structure Elucidation of 1-Trityl-4-ethylimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 1-Trityl-4-ethylimidazole. This document outlines the synthesis, spectroscopic characterization, and the logical workflow for confirming the chemical structure of this N-substituted imidazole derivative.

Introduction

Imidazole derivatives are a significant class of heterocyclic compounds that are integral to many biological processes and pharmaceutical agents. The strategic substitution on the imidazole ring allows for the modulation of their physicochemical and biological properties. The introduction of a bulky trityl (triphenylmethyl) group at the N-1 position and an ethyl group at the C-4 position yields this compound, a compound with potential applications in medicinal chemistry and materials science. Accurate structural confirmation is a critical first step in any of these applications. This guide details the analytical techniques and data required for such confirmation.

Synthesis Pathway

The synthesis of this compound can be achieved through the N-alkylation of 4-ethylimidazole with trityl chloride. This reaction typically proceeds in the presence of a base to deprotonate the imidazole nitrogen, facilitating nucleophilic attack on the trityl chloride.

Caption: General synthesis scheme for this compound.

Experimental Protocol: Synthesis of this compound

-

Materials: 4-ethylimidazole, trityl chloride, triethylamine (or a similar non-nucleophilic base), and a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Procedure:

-

Dissolve 4-ethylimidazole in the chosen solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add triethylamine to the solution.

-

In a separate flask, dissolve an equimolar amount of trityl chloride in the same solvent.

-

Slowly add the trityl chloride solution to the 4-ethylimidazole solution at room temperature with continuous stirring.

-

Allow the reaction to proceed for several hours (monitoring by Thin Layer Chromatography is recommended).

-

Upon completion, the reaction mixture is typically washed with water to remove the triethylamine hydrochloride salt.

-

The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

-

Spectroscopic Data for Structure Elucidation

The definitive structure of this compound is established through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H NMR Spectroscopy

Proton NMR provides information on the number of different types of protons and their connectivity. The expected chemical shifts (δ) in ppm relative to a standard (e.g., TMS) are summarized below.

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Trityl-H (aromatic) | 7.10 - 7.50 | Multiplet | 15H |

| Imidazole-H (C2-H) | ~7.60 | Singlet | 1H |

| Imidazole-H (C5-H) | ~6.90 | Singlet | 1H |

| Ethyl-CH₂ | ~2.60 | Quartet | 2H |

| Ethyl-CH₃ | ~1.20 | Triplet | 3H |

¹³C NMR Spectroscopy

Carbon NMR indicates the number of different carbon environments in the molecule.

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Trityl-C (quaternary) | ~75 |

| Trityl-C (aromatic ipso) | ~143 |

| Trityl-C (aromatic ortho, meta, para) | 127 - 130 |

| Imidazole-C2 | ~137 |

| Imidazole-C4 | ~140 |

| Imidazole-C5 | ~118 |

| Ethyl-CH₂ | ~22 |

| Ethyl-CH₃ | ~14 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H stretching (aromatic) | 3000 - 3100 | Medium |

| C-H stretching (aliphatic) | 2850 - 3000 | Medium |

| C=C stretching (aromatic) | 1450 - 1600 | Medium-Strong |

| C=N stretching (imidazole ring) | 1500 - 1650 | Medium |

| C-N stretching | 1300 - 1400 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides the mass-to-charge ratio (m/z) of the molecule, confirming its molecular weight. For this compound (C₂₅H₂₄N₂), the expected molecular weight is approximately 352.48 g/mol .

| Ion | Expected m/z | Significance |

| [M]⁺ | ~352.20 | Molecular Ion |

| [M - C(C₆H₅)₃]⁺ | ~243.09 | Loss of the trityl group (characteristic fragment) |

| [C(C₆H₅)₃]⁺ | ~243.12 | Trityl cation |

Logical Workflow for Structure Elucidation

The process of elucidating the structure of a newly synthesized compound follows a logical progression of experiments and data analysis.

The Trityl Group as a Robust Protecting Agent for Imidazole in Complex Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazole ring is a fundamental heterocyclic motif present in a vast array of biologically active molecules, including pharmaceuticals, natural products, and peptides. Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a crucial component in molecular recognition and catalysis. However, the acidic N-H proton of the imidazole ring can interfere with many common synthetic transformations. Consequently, the strategic protection and deprotection of this functional group are paramount for the successful synthesis of complex molecules containing an imidazole moiety. Among the various protecting groups available, the triphenylmethyl (trityl) group stands out due to its steric bulk, ease of introduction, and mild, acid-labile removal, offering a high degree of orthogonality with other protecting groups.[1][2] This technical guide provides a comprehensive overview of the role of the trityl group in imidazole protection, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to aid researchers in its effective application.

Core Principles of Trityl Protection

The trityl group (Tr), a triphenylmethyl moiety, is a sterically demanding protecting group. Its large size provides an effective shield for the protected functional group, preventing unwanted side reactions.[3] The key to the trityl group's utility lies in the stability of the trityl cation, which is readily formed under acidic conditions. This stability facilitates the facile removal of the trityl group under mild acidic conditions, leaving other, more robust protecting groups intact.[3]

The electronic nature of the trityl group can be modulated by the addition of electron-donating groups, such as methoxy substituents, on the phenyl rings. This leads to even greater stability of the corresponding cation and, consequently, a greater lability of the protecting group. Common variants include the 4-methoxytrityl (MMT) and 4,4'-dimethoxytrityl (DMT) groups, which can be cleaved under progressively milder acidic conditions.[3]

Quantitative Data on Imidazole Protection

The efficiency of N-tritylation of imidazole is influenced by the choice of base, solvent, and reaction conditions. Below is a summary of reported yields for the synthesis of N-trityl imidazole and its derivatives under various conditions.

| Imidazole Derivative | Tritylating Agent | Base | Solvent | Temperature | Time | Yield (%) | Reference |

| Imidazole | Trityl chloride | Triethylamine | DMF | 0°C to 15°C | 16 h | 95.6% | [4] |

| Imidazole | Trityl chloride | Sodium hydride | DMF | Room Temp. | 18 h | 83% | |

| p-Chlorophenyl-diphenyl-methyl chloride | Imidazole (silver salt) | - | Benzene | Reflux | 3 h | >53% | |

| o-Chlorophenyldiphenyl-methanol | Imidazole/Triethylamine/PCl3 | Triethylamine | Chloroform | Reflux | 2 h | 90% |

Experimental Protocols

Protection of Imidazole with Trityl Chloride

This protocol describes a general procedure for the N-tritylation of imidazole using trityl chloride and a base.

Materials:

-

Imidazole

-

Trityl chloride

-

Triethylamine or Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Hexane (for washing NaH)

-

Dichloromethane

-

Brine

-

Sodium sulfate

-

Ice

Procedure using Triethylamine: [4]

-

Dissolve imidazole (1.0 eq.) in anhydrous DMF in a reaction vessel equipped with a magnetic stirrer and a nitrogen inlet.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add triethylamine (1.0 eq.) to the cooled solution.

-

Add a solution of trityl chloride (1.0 eq.) in DMF dropwise to the reaction mixture at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to 15°C and stir for 16 hours.

-

Pour the reaction mixture into ice water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry to obtain N-trityl imidazole.

Procedure using Sodium Hydride:

-

In a flask under a nitrogen atmosphere, wash sodium hydride (1.1 eq.) with hexane to remove the mineral oil and then suspend it in anhydrous DMF.

-

Add imidazole (1.0 eq.) to the sodium hydride suspension.

-

Add triphenylmethylchloride (1.0 eq.) to the mixture and stir at room temperature for 18 hours.

-

Pour the reaction mixture onto ice to quench the reaction and precipitate the product.

-

Filter the solid precipitate and partition it between water and dichloromethane.

-

Separate the organic phase, wash with brine, and dry over sodium sulfate.

-

Concentrate the organic phase in vacuo to yield the N-trityl imidazole.

Deprotection of N-Trityl Imidazole

This protocol outlines the removal of the N-trityl group under acidic conditions.

Materials:

-

N-trityl imidazole derivative

-

Formic acid (97+%) or Trifluoroacetic acid (TFA)

-

Dioxane

-

Ethanol

-

Diethyl ether

-

Water

Procedure:

-

Treat the N-trityl imidazole derivative (1.0 eq.) with cold formic acid (e.g., 3 mL for 0.4 mmol) for a short period (e.g., 3 minutes).

-

Evaporate the formic acid using an oil pump at room temperature.

-

To remove residual acid, evaporate the resulting residue from dioxane twice, followed by evaporations from ethanol and diethyl ether.

-

Extract the final residue with warm water.

-

Filter the insoluble triphenylcarbinol byproduct.

-

Evaporate the aqueous filtrate in vacuo to obtain the deprotected imidazole derivative.

Mechanisms and Workflows

Protection and Deprotection Mechanisms

The protection of imidazole with trityl chloride proceeds via a nucleophilic substitution reaction. The deprotection is an acid-catalyzed process that relies on the formation of the stable trityl cation.

Caption: Mechanism of N-trityl imidazole protection.

Caption: Mechanism of N-trityl imidazole deprotection.

Experimental Workflow

The following diagram illustrates a typical workflow for the protection of an imidazole-containing substrate, subsequent reaction, and final deprotection.

Caption: General experimental workflow.

Orthogonality and Compatibility

A significant advantage of the trityl protecting group is its orthogonality with many other commonly used protecting groups.[1] Orthogonality refers to the ability to remove one protecting group in the presence of others without affecting them. The acid-labile nature of the trityl group makes it compatible with base-labile groups (e.g., esters, Fmoc), hydrogenation-labile groups (e.g., Cbz, benzyl ethers), and fluoride-labile groups (e.g., silyl ethers).[3] This allows for selective deprotection and functionalization at different sites of a complex molecule.

Table of Orthogonal Protecting Groups:

| Protecting Group Class | Examples | Cleavage Conditions | Orthogonal to Trityl? |

| Base-Labile | Esters, Fmoc, Acyl | Base (e.g., Piperidine, NaOH) | Yes |

| Hydrogenation-Labile | Cbz, Benzyl (Bn) | H₂, Pd/C | Yes |

| Fluoride-Labile | Silyl ethers (e.g., TBS, TIPS) | Fluoride source (e.g., TBAF) | Yes |

| Acid-Labile | Boc, t-Butyl ethers | Acid (e.g., TFA) | No (requires careful selection of conditions) |

While both trityl and Boc groups are acid-labile, their sensitivities to acid differ. The trityl group is generally more acid-labile than the Boc group, allowing for selective removal under carefully controlled, milder acidic conditions.

Conclusion

The trityl group is a powerful and versatile tool for the protection of the imidazole nitrogen in organic synthesis. Its steric bulk effectively shields the imidazole ring, while its acid lability allows for mild and selective removal. The high yields achievable for both protection and deprotection, coupled with its orthogonality to a wide range of other protecting groups, make the trityl group an excellent choice for multistep syntheses of complex, imidazole-containing molecules. The data, protocols, and diagrams presented in this guide are intended to provide researchers with the necessary information to confidently and effectively implement the trityl protecting group strategy in their synthetic endeavors.

References

Technical Guide to the Solubility of 1-Trityl-4-ethylimidazole and its Analogs in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 1-Trityl-4-ethylimidazole and related imidazole compounds in various organic solvents. Due to the limited availability of specific quantitative data for this compound, this document leverages data from structurally similar compounds to provide valuable insights for research and development applications. Furthermore, detailed experimental protocols for determining solubility are presented, alongside conceptual and workflow diagrams to facilitate understanding.

Solubility Profile of Trityl-Imidazole Derivatives

Table 1: Qualitative Solubility of Trityl-Imidazole Analogs in Organic Solvents

| Compound | Solvent | Solubility |

| 1-(Triphenylmethyl)imidazole | Water | Insoluble[1] |

| 1-Trityl-4-Iodoimidazole | Chloroform | Slightly Soluble |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | |

| Ethyl Acetate | Very Slightly Soluble | |

| 1-Trityl-1H-imidazole-4-carbaldehyde | Dimethyl Sulfoxide (DMSO) | Soluble (≥ 14.29 mg/mL)[2] |

| 10% DMSO / 90% Corn Oil | Soluble (≥ 1.43 mg/mL)[2] | |

| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | Soluble (≥ 1.43 mg/mL)[2] |

Quantitative Solubility of Imidazole Analogs

To provide a broader context, the following table summarizes quantitative solubility data for various imidazole derivatives in a range of organic solvents. These compounds share the core imidazole structure and can offer predictive insights into the behavior of this compound. The data reveals that the solubility of imidazoles in chloroalkanes is generally low[3].

Table 2: Molar Fraction Solubility (x) of Imidazole Derivatives at 298.15 K

| Compound | Dichloromethane | 1-Chlorobutane | Toluene | 2-Nitrotoluene |

| 1H-Imidazole | 0.0494 | 0.0035 | 0.0210 | 0.1260 |

| 2-Methyl-1H-imidazole | 0.0160 | 0.0012 | 0.0069 | 0.0493 |

| Benzimidazole | 0.0041 | 0.0003 | 0.0012 | 0.0121 |

| 2-Methylbenzimidazole | 0.0020 | 0.0002 | 0.0007 | 0.0051 |

| 2-Phenylimidazole | 0.0003 | < 0.0001 | < 0.0001 | 0.0006 |

| 4,5-Diphenylimidazole | < 0.0001 | < 0.0001 | < 0.0001 | 0.0001 |

| 2,4,5-Triphenylimidazole | < 0.0001 | < 0.0001 | < 0.0001 | < 0.0001 |

Data extracted from a study by Domańska et al. (2005) on the solubility of various imidazoles.[3]

Experimental Protocol for Determining Equilibrium Solubility

The shake-flask method is widely regarded as the gold standard for determining the equilibrium solubility of a compound[4][5]. The following protocol provides a detailed methodology for its implementation.

Objective: To determine the equilibrium solubility of a solid organic compound in a given solvent at a specific temperature.

Materials:

-

The solid compound of interest (e.g., this compound)

-

Selected organic solvent(s)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for quantification

Procedure:

-

Preparation: Add an excess amount of the solid compound to a vial or flask. The presence of undissolved solid at the end of the experiment is necessary to ensure that equilibrium has been reached[6].

-

Solvent Addition: Add a known volume of the selected organic solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker or rotator. Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system[7][8]. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing[9].

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. To separate the saturated solution from the undissolved solid, centrifugation is the preferred method. Alternatively, filtration can be used, but care must be taken to avoid adsorption of the solute onto the filter membrane[5].

-

Sample Dilution: Carefully withdraw a known volume of the clear supernatant. Dilute the sample with a known volume of the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound[10].

-

Calculation: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L, taking into account the dilution factor.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the underlying chemical principle of solubility.

Caption: Experimental workflow for the shake-flask method.

Caption: The "Like Dissolves Like" principle of solubility.

References

- 1. 1-(Triphenylmethyl)imidazole | 15469-97-3 [chemicalbook.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. researchgate.net [researchgate.net]

- 6. bioassaysys.com [bioassaysys.com]

- 7. hrcak.srce.hr [hrcak.srce.hr]

- 8. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Shake-Flask Solubility Assay - Enamine [enamine.net]

An In-depth Technical Guide to 1-Trityl-4-ethylimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Trityl-4-ethylimidazole, a heterocyclic organic compound. The document details its physicochemical properties, a proposed synthesis protocol, and potential applications in the field of drug discovery and development, drawing upon data from related imidazole derivatives.

Core Molecular Data

The foundational quantitative data for this compound is summarized below.

| Property | Value |

| Molecular Formula | C₂₄H₂₂N₂ |

| Molecular Weight | 338.45 g/mol |

| IUPAC Name | 1-(Triphenylmethyl)-4-ethyl-1H-imidazole |

Synthesis Methodology

Experimental Protocol: Synthesis of this compound

Materials:

-

4-Ethylimidazole

-

Trityl chloride (Triphenylmethyl chloride)

-

Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-ethylimidazole (1.0 equivalent) in anhydrous dichloromethane.

-

Add triethylamine (1.1 equivalents) to the solution. This will act as a base to neutralize the HCl generated during the reaction.

-

Slowly add a solution of trityl chloride (1.05 equivalents) in anhydrous dichloromethane to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent in vacuo to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Characterization: The structure and purity of the synthesized compound should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Logical Workflow for Synthesis

The following diagram illustrates the key steps in the proposed synthesis of this compound.

Potential Applications in Drug Development

The imidazole scaffold is a prevalent feature in numerous biologically active compounds, suggesting that this compound could serve as a valuable intermediate or a pharmacologically active agent itself. The trityl group is often employed as a protecting group for the imidazole nitrogen, which can be strategically removed in subsequent synthetic steps to yield a variety of functionalized imidazole derivatives.

Based on the known biological activities of related imidazole compounds, potential areas of investigation for this compound and its derivatives include:

-

Antimicrobial Agents: Imidazole derivatives are known to exhibit a broad spectrum of antimicrobial activities.[1][2] Further investigation into the potential antibacterial and antifungal properties of this compound is warranted.

-

Anti-inflammatory Agents: A number of compounds containing the triphenyl imidazole skeleton have demonstrated anti-inflammatory properties.[3] This suggests that this compound could be a precursor for novel anti-inflammatory drugs.

-

Anticancer Agents: Certain triphenyl imidazole derivatives have shown cytotoxic activity against various cancer cell lines, making them promising candidates for the development of new anticancer therapies.[3]

The synthesis of a library of compounds derived from this compound could be a fruitful avenue for identifying novel therapeutic leads. The ethyl group at the 4-position of the imidazole ring provides a point for further chemical modification, potentially allowing for the fine-tuning of biological activity and pharmacokinetic properties.

References

Spectroscopic Profile of 1-Trityl-4-ethylimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 1-Trityl-4-ethylimidazole, a substituted imidazole derivative of interest in medicinal chemistry and materials science. Due to the limited availability of directly published experimental data for this specific compound, this document compiles and analyzes spectroscopic information from closely related and structurally analogous compounds. The data presented herein is predictive and aims to serve as a reference for the characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on the analysis of spectroscopic data for compounds containing the 1-trityl-imidazole and 4-ethylimidazole moieties.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.10 - 7.40 | m | 15H | Trityl group (aromatic protons) |

| ~ 7.50 | s | 1H | Imidazole C2-H |

| ~ 6.80 | s | 1H | Imidazole C5-H |

| ~ 2.60 | q | 2H | -CH₂-CH₃ (ethyl group) |

| ~ 1.20 | t | 3H | -CH₂-CH₃ (ethyl group) |

Solvent: CDCl₃

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 143.0 | Trityl group (quaternary carbon) |

| ~ 138.0 | Imidazole C4 |

| ~ 136.0 | Imidazole C2 |

| ~ 129.5 | Trityl group (aromatic CH) |

| ~ 128.0 | Trityl group (aromatic CH) |

| ~ 127.5 | Trityl group (aromatic CH) |

| ~ 118.0 | Imidazole C5 |

| ~ 75.0 | Trityl group (quaternary carbon attached to N) |

| ~ 22.0 | -CH₂-CH₃ (ethyl group) |

| ~ 14.0 | -CH₂-CH₃ (ethyl group) |

Solvent: CDCl₃

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 - 3080 | Medium | Aromatic C-H stretch (Trityl) |

| 2960 - 2980 | Medium | Aliphatic C-H stretch (Ethyl) |

| 1595 - 1605 | Medium | Aromatic C=C stretch (Trityl) |

| 1490 - 1500 | Strong | Aromatic C=C stretch (Trityl) |

| 1440 - 1450 | Strong | Aromatic C=C stretch (Trityl) |

| 1050 - 1150 | Strong | C-N stretch |

| 700 - 750 | Strong | Aromatic C-H out-of-plane bend (Trityl) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

| 352 | [M]⁺ (Molecular Ion) |

| 243 | [C(C₆H₅)₃]⁺ (Trityl cation) |

| 109 | [M - C(C₆H₅)₃]⁺ (Ethylimidazole cation) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data, based on standard laboratory practices for the characterization of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Standard parameters for acquisition include a spectral width of -2 to 12 ppm, a pulse width of 30-45°, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR. The spectral width is set to 0 to 220 ppm.

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

-

Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, coupled with a Gas Chromatography (GC) system or a direct insertion probe.

-

Sample Introduction: For GC-MS, the sample is dissolved in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) and injected into the GC. For direct insertion, a small amount of the sample is placed in a capillary tube.

-

Ionization: The sample is ionized using a standard EI voltage of 70 eV.

-

Analysis: The mass analyzer scans a mass-to-charge (m/z) ratio range, typically from 50 to 500 amu.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

The Rising Profile of Trityl-Imidazole Compounds in Medicinal Chemistry: A Technical Guide

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide has been released today, detailing the burgeoning potential of trityl-imidazole compounds in the field of medicinal chemistry. This whitepaper, tailored for researchers, scientists, and drug development professionals, provides an in-depth exploration of the synthesis, biological activities, and mechanisms of action of this promising class of molecules. The guide places a particular emphasis on their applications in oncology and infectious diseases, supported by quantitative data, detailed experimental protocols, and novel pathway visualizations.

The trityl group, a bulky triphenylmethyl substituent, confers unique properties to the imidazole core, enhancing binding affinity and specificity for various biological targets.[1] This structural feature has been pivotal in the development of compounds with significant therapeutic potential.

Anticancer Applications: Targeting Cellular Metabolism and Signaling

A prime example of a clinically relevant trityl-imidazole is clotrimazole, a compound that has demonstrated notable anticancer activity.[1][2][3][4] Its mechanism of action is multifaceted, primarily involving the disruption of cancer cell metabolism through the inhibition of mitochondrial-bound glycolytic enzymes such as hexokinase.[1][4] This leads to energy starvation and subsequent cell death. Furthermore, clotrimazole has been shown to be a potent calmodulin inhibitor and modulates the ERK-p65 signaling pathway, which is crucial for cell proliferation and survival.[1][5][6]

The guide presents key quantitative data on the efficacy of clotrimazole against various cancer cell lines, highlighting its preferential activity against tumor cells.

Table 1: In Vitro Anticancer Activity of Clotrimazole

| Cell Line | Cancer Type | Parameter | Value (µM) | Reference |

| MCF10A | Non-tumoral breast | Ki (Glucose Uptake) | 114.3 ± 11.7 | [7][8] |

| MCF-7 | Breast Cancer | Ki (Glucose Uptake) | 77.1 ± 7.8 | [7][8] |

| MDA-MB-231 | Breast Cancer | Ki (Glucose Uptake) | 37.8 ± 4.2 | [7][8] |

This table summarizes the inhibitory constants (Ki) of clotrimazole on glucose uptake in different breast cell lines, demonstrating a more potent effect on cancerous cells.

The following diagram illustrates the proposed signaling pathway affected by certain trityl-imidazole compounds, such as clotrimazole, in cancer cells.

Antimicrobial Potential

The imidazole moiety is a well-established pharmacophore in antimicrobial agents. Trityl-imidazole derivatives have also been investigated for their activity against a range of microbial pathogens. The guide includes available data on their minimum inhibitory concentrations (MIC).

Table 2: In Vitro Antimicrobial Activity of Select Imidazole Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| HL1 | Staphylococcus aureus | 625 | [9] |

| HL1 | MRSA | 1250 | [9] |

| HL2 | Staphylococcus aureus | 625 | [9] |

| HL2 | MRSA | 625 | [9] |

| HL2 | Escherichia coli | 2500 | [9] |

| HL2 | Pseudomonas aeruginosa | 2500 | [9] |

| HL2 | Acinetobacter baumannii | 2500 | [9] |

This table presents the Minimum Inhibitory Concentration (MIC) values for two imidazole derivatives, HL1 and HL2, against various bacterial strains.

The following workflow outlines a general procedure for determining the antimicrobial efficacy of trityl-imidazole compounds.

Experimental Protocols

A critical component of this technical guide is the detailed presentation of experimental methodologies to ensure reproducibility and facilitate further research.

Synthesis of Trityl-Imidazole Derivatives

A general synthesis for N-tritylimidazole compounds involves the reaction of a tritylcarbinol derivative with a tri(1-imidazolyl)phosphine derivative. The reaction is typically carried out in a suitable solvent at temperatures ranging from -5 to 130°C.

Example Synthesis of 1-(o-chlorophenyldiphenylmethyl)-imidazole:

-

A solution of o-chlorobenzotrichloride (0.6 mole) in benzene is added dropwise over 2 hours to a reaction mixture at 60°C.

-

The mixture is refluxed for 2 hours.

-

The reaction mixture is then poured into water and refluxed for 4 hours.

-

The organic layer is separated, washed, and treated with charcoal.

-

Evaporation of the solvent yields o-chlorophenyldiphenylmethanol.

-

This intermediate is then reacted with tri(1-imidazolyl)phosphine in a suitable solvent and refluxed for 2 hours to yield the final product.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the trityl-imidazole compound and incubate for 72 hours.

-

MTT Addition: Add 28 µL of a 2 mg/mL MTT solution to each well.

-

Incubation: Incubate the plate for a further period to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.[10][11]

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[9]

Protocol:

-

Compound Dilution: Prepare a two-fold serial dilution of the trityl-imidazole compound in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).

-

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

-

Inoculation: Inoculate each well with the bacterial suspension.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[9]

This technical guide serves as a foundational resource for the scientific community, aiming to stimulate further investigation into the vast therapeutic potential of trityl-imidazole compounds. The detailed data and protocols provided are intended to accelerate the discovery and development of novel drugs for a range of diseases.

References

- 1. Clotrimazole as a Cancer Drug: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clotrimazole as a Cancer Drug: A Short Review. | Semantic Scholar [semanticscholar.org]

- 3. Clotrimazole as a Cancer Drug: A Short Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medicinacomplementar.com.br [medicinacomplementar.com.br]

- 5. mdpi.com [mdpi.com]

- 6. Clotrimazole Inhibits HCC Migration and Invasion by Modulating the ERK-p65 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Clotrimazole Preferentially Inhibits Human Breast Cancer Cell Proliferation, Viability and Glycolysis | PLOS One [journals.plos.org]

- 8. Clotrimazole Preferentially Inhibits Human Breast Cancer Cell Proliferation, Viability and Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MTT (Assay protocol [protocols.io]

- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

Theoretical Framework for the Analysis of 1-Trityl-4-ethylimidazole: A Methodological Guide

Absence of Specific Theoretical Studies on 1-Trityl-4-ethylimidazole

A comprehensive review of scientific literature reveals a notable absence of specific theoretical and computational studies focused on the this compound molecule. While experimental research on related imidazole compounds exists, detailed quantum chemical calculations, molecular orbital analyses, and vibrational frequency predictions for this particular molecule have not been published.

This guide, therefore, presents a methodological framework for conducting such theoretical studies, drawing on established computational chemistry protocols and data from analyses of analogous imidazole derivatives. This document is intended to serve as a technical blueprint for researchers, scientists, and drug development professionals interested in the computational characterization of this compound and similar molecules.

Computational Methodology

The theoretical investigation of this compound would necessitate the use of quantum chemical calculations to determine its optimized molecular geometry, electronic structure, and other physicochemical properties. Density Functional Theory (DFT) is a widely employed method for such studies due to its balance of accuracy and computational cost.

1.1. Geometry Optimization

The initial step involves the optimization of the molecule's three-dimensional structure to find its most stable energetic conformation.

Table 1: Proposed Protocol for Geometry Optimization

| Parameter | Recommended Specification |

| Software | Gaussian, ORCA, Spartan, or similar |

| Theoretical Method | Density Functional Theory (DFT) with the B3LYP functional |

| Basis Set | 6-311++G(d,p) |

| Environment | Gas phase (initially), with potential for solvent modeling (e.g., PCM) |

1.2. Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis should be performed at the same level of theory. This calculation serves two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. These theoretical spectra can then be compared with experimental data for validation.

1.3. Electronic Structure Analysis

Further calculations can elucidate the electronic properties of the molecule, which are crucial for understanding its reactivity and potential biological activity.

Table 2: Key Electronic Properties for Analysis

| Property | Description |

| HOMO-LUMO Energies | The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to determining the molecule's electronic excitability and reactivity. The energy gap between them is an indicator of molecular stability. |

| Mulliken Atomic Charges | These calculations provide an approximation of the charge distribution across the molecule, highlighting potentially reactive sites. |

| Molecular Electrostatic Potential (MEP) | The MEP map provides a visual representation of the charge distribution, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). |

Predicted Data and Visualization

While specific quantitative data for this compound is unavailable, the following sections illustrate the expected format and nature of the results based on studies of similar molecules.

2.1. Molecular Geometry

The optimized geometry would provide precise bond lengths, bond angles, and dihedral angles. For example, in a related study on 1-trityl-4-nitroimidazole, the imidazole ring plane was found to bisect the angle between two of the trityl group's phenyl rings. A similar spatial arrangement would be expected for the ethyl-substituted analogue.

2.2. Frontier Molecular Orbitals

The visualization of the HOMO and LUMO orbitals would indicate the regions of the molecule involved in electron donation and acceptance, respectively. In many imidazole derivatives, the HOMO is localized on the imidazole ring, while the LUMO distribution can vary depending on the substituents.

2.3. Logical Workflow for Theoretical Analysis

The logical progression of a computational study on this compound can be visualized as follows:

Signaling Pathway Interaction (Hypothetical)

Given that some trityl-imidazole compounds are known to interact with biological targets such as cytochrome P450 enzymes[1], a hypothetical signaling pathway interaction could be investigated. The trityl group often plays a significant role in binding, while the substituted imidazole moiety can coordinate with metal centers in enzymes.

Conclusion

Although direct theoretical studies on this compound are not currently available in the public domain, this guide provides a comprehensive framework for conducting such an investigation. By employing standard computational chemistry techniques, researchers can elucidate the molecular and electronic structure of this molecule, providing valuable insights for its potential applications in drug design and materials science. The methodologies and expected data formats presented here, based on studies of analogous compounds, offer a clear roadmap for future research in this area.

References

Safety and Handling of 1-Trityl-4-ethylimidazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and preliminary toxicological profile of 1-Trityl-4-ethylimidazole. Due to the limited availability of data for this specific compound, this document extrapolates information from structurally related molecules, including substituted imidazoles and trityl-protected compounds. All procedures should be conducted with the utmost caution in a controlled laboratory setting by trained professionals.

Chemical and Physical Properties

| Property | 1-Ethylimidazole | 1-Methylimidazole | Imidazole | 2-Ethyl-4-methylimidazole |

| CAS Number | 7098-07-9 | 616-47-7 | 288-32-4 | 931-36-2 |

| Molecular Formula | C5H8N2 | C4H6N2 | C3H4N2 | C6H10N2 |

| Molecular Weight | 96.13 g/mol | 82.10 g/mol | 68.08 g/mol | 110.16 g/mol |

| Boiling Point | 198 °C[1] | 198 °C[1] | 256 °C | - |

| Melting Point | -2 °C[1] | - | 88 - 91 °C | - |

| Flash Point | 92 °C[1] | 92 °C[1] | - | - |

Hazard Identification and Safety Precautions

Based on the hazard profiles of similar imidazole derivatives, this compound is anticipated to be a hazardous substance. The primary hazards are likely to include skin corrosion/irritation, serious eye damage, and potential reproductive toxicity.

GHS Hazard Classification (Predicted)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[2] |

| Skin Corrosion/Irritation | Category 1B/1C | H314: Causes severe skin burns and eye damage.[2] |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage.[3][4] |

| Reproductive Toxicity | Category 1B/2 | H360 / H361: May damage fertility or the unborn child.[3] |

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling this compound. The following PPE is mandatory:

-

Eye Protection: Tight-sealing safety goggles and a face shield.[3]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of properly after.

-

Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required. For larger quantities or in case of potential splashing, additional protective clothing such as an apron or chemical-resistant suit should be worn.[2]

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If dusts or aerosols are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[3]

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[2] Do not breathe dust, fumes, gas, mist, vapors, or spray.[3] Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke in the work area.[4]

-

Storage: Store in a cool, dry, and well-ventilated place.[2] Keep the container tightly closed and store under an inert atmosphere.[2][5] Store locked up.[3]

First-Aid Measures

In case of exposure, seek immediate medical attention and show the safety data sheet to the attending physician.

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration.[6]

-

Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes.[6][7]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[2][3]

-

Ingestion: Rinse mouth. Do NOT induce vomiting.[6] Call a poison center or doctor if you feel unwell.[2]

Fire-Fighting and Accidental Release Measures

-

Fire-Fighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish a fire.[2] Vapors may form explosive mixtures with air upon intense heating.

-

Accidental Release: Evacuate personnel to a safe area. Wear appropriate personal protective equipment. Avoid dust formation. Sweep up and place in a suitable, closed container for disposal. Do not let the product enter drains.[2]

Experimental Protocols

Synthesis of this compound (Proposed Method)

This protocol is adapted from general methods for the synthesis of N-substituted and 4-substituted imidazoles.[8][9][10][11]

Materials:

-

4-Ethylimidazole

-

Trityl chloride

-

Triethylamine (or other suitable base)

-

Anhydrous acetonitrile (or other suitable solvent)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-ethylimidazole in anhydrous acetonitrile.

-

Add an equimolar amount of triethylamine to the solution.

-

Slowly add an equimolar amount of trityl chloride to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove any precipitated triethylamine hydrochloride.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

Biological Activity and Toxicity Profile (Inferred)

The biological activity of this compound has not been explicitly studied. However, the imidazole scaffold is a common motif in many biologically active compounds, exhibiting a wide range of activities including antimicrobial, anti-inflammatory, and anticancer properties.[12][13][14][15][16] The trityl group is often used as a protecting group in organic synthesis and can influence the lipophilicity and steric properties of a molecule, which may in turn affect its biological activity.

Some imidazole derivatives have been shown to cause cellular toxicity by inducing oxidative stress and impairing mitochondrial function.[17] Acute toxicity studies on other imidazo-based heterocyclic derivatives have shown potential for hepatotoxicity at higher doses.[18] Therefore, it should be assumed that this compound may exhibit cytotoxic effects and should be handled with appropriate caution.

Diagrams

Caption: Proposed workflow for the synthesis of this compound.

Caption: Mandatory PPE for handling this compound.

References

- 1. carlroth.com [carlroth.com]

- 2. iolitec.de [iolitec.de]

- 3. fishersci.com [fishersci.com]

- 4. chemos.de [chemos.de]

- 5. medchemexpress.com [medchemexpress.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. One pot synthesis of 1,2,4,5-tetrasubstituted-imidazoles catalyzed by trityl chloride in neutral media - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Various synthesis and biological evaluation of some tri -tetra-substituted imidazoles derivatives: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]

- 11. Imidazole synthesis [organic-chemistry.org]

- 12. Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scialert.net [scialert.net]

- 14. mdpi.com [mdpi.com]

- 15. ijpsjournal.com [ijpsjournal.com]

- 16. researchgate.net [researchgate.net]

- 17. New imidazoles cause cellular toxicity by impairing redox balance, mitochondrial membrane potential, and modulation of HIF-1α expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 1-Trityl-4-Substituted Imidazoles

Audience: Researchers, scientists, and drug development professionals.

Introduction

Substituted imidazoles are a cornerstone of medicinal chemistry, forming the core structure of numerous pharmaceuticals and biologically active compounds. The 1-trityl protecting group offers a robust strategy for regioselective functionalization of the imidazole ring, particularly at the C4 and C5 positions. This protocol details the synthesis of 1-trityl-4-bromoimidazole, a key intermediate, and its subsequent derivatization through palladium-catalyzed cross-coupling reactions to generate a diverse library of 1-trityl-4-substituted imidazoles. These methods are essential for constructing complex molecules for drug discovery and development.

Overall Synthetic Workflow

The synthesis follows a two-step logical progression. First, the imidazole nitrogen is protected with a trityl group. The resulting intermediate, 1-trityl-4-bromoimidazole, is then used as a versatile substrate for various palladium-catalyzed cross-coupling reactions to introduce diverse substituents at the 4-position.

Caption: General workflow for the synthesis of 1-trityl-4-substituted imidazoles.

Protocol 1: Synthesis of 1-Trityl-4-bromoimidazole

This protocol describes the N-tritylation of 4-bromo-1H-imidazole to yield the key intermediate, 4-bromo-1-trityl-1H-imidazole. The trityl group serves as a bulky protecting group, preventing reaction at the N1 position and facilitating subsequent C4 functionalization.

Experimental Protocol

-

To a 250 mL single-neck flask, add 4-bromo-1H-imidazole (30 g, 205 mmol) and a solvent mixture of dichloromethane:tetrahydrofuran (1:1, v/v).[1]

-

Stir the mixture at room temperature to achieve a homogeneous solution.

-

Slowly add triphenylchloromethane (trityl chloride, 62 g, 226 mmol) and triethylamine (29 mL) to the stirring solution.[1]

-

Continue stirring the reaction mixture at room temperature for 1 hour.[1]

-

Monitor the reaction completion using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water and 1 N hydrochloric acid.[1]

-

Extract the product with dichloromethane. Combine the organic layers and dry over anhydrous sodium sulfate.[1]

-

Remove the solvent using a rotary evaporator to yield the target compound, 4-bromo-1-trityl-1H-imidazole.[1]

Data Summary

| Reactant | Molar Eq. | Reagent | Molar Eq. | Solvent | Temp. | Time | Yield |

| 4-Bromo-1H-imidazole | 1.0 | Triphenylchloromethane | 1.1 | Dichloromethane:THF (1:1) | RT | 1 hr | 72% |

| Triethylamine | ~1.0 |

Protocol 2: C4-Functionalization via Palladium-Catalyzed Cross-Coupling

1-Trityl-4-bromoimidazole is an ideal substrate for various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of aryl, vinyl, alkynyl, and amino moieties at the C4 position. General protocols for Suzuki, Sonogashira, and Buchwald-Hartwig reactions are provided below.

A. Suzuki Coupling for C-C Bond Formation

The Suzuki reaction is a versatile method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound.[2]

-

In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 1-trityl-4-bromoimidazole (1.0 mmol), the desired aryl or vinyl boronic acid (1.2-1.5 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 mmol).

-

Add a suitable solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of a base (e.g., 2M Na₂CO₃ or K₂CO₃).[2]

-

Heat the reaction mixture at 80-110 °C with vigorous stirring for 4-24 hours, monitoring progress by TLC.

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Caption: The catalytic cycle for the Suzuki cross-coupling reaction.

| Substrate (R-B(OH)₂) | Catalyst | Base | Solvent | Typical Temp. (°C) |

| Phenylboronic acid | Pd(PPh₃)₄, Pd(OAc)₂ | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene | 80-110 |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Na₂CO₃ | Dioxane | 80-110 |

| Vinylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | THF | 60-80 |

B. Sonogashira Coupling for C-C (Alkynyl) Bond Formation

The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, providing a direct route to substituted alkynes.[3][4]

-

To a solution of 1-trityl-4-bromoimidazole (1.0 mmol) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.02-0.05 mmol) and a copper(I) co-catalyst such as CuI (0.01-0.03 mmol).[5]

-

Add a base, typically an amine like triethylamine (Et₃N) or diisopropylamine (DIPA), which can also serve as the solvent.[3][5]

-

Add the terminal alkyne (1.1-1.5 mmol) to the mixture.

-

Stir the reaction at room temperature to 60 °C for 3-12 hours until TLC indicates the consumption of the starting material.

-

Dilute the reaction mixture with an organic solvent (e.g., Et₂O) and filter through a pad of Celite®.[5]

-

Wash the filtrate with saturated aqueous NH₄Cl, then brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.[5]

-

Purify the product by flash column chromatography.

Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.

| Substrate (Terminal Alkyne) | Pd Catalyst | Cu Co-Catalyst | Base | Solvent |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF |

| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | DIPA | DMF |

| 1-Hexyne | PdCl₂(dppf) | CuI | Piperidine | Toluene |

C. Buchwald-Hartwig Amination for C-N Bond Formation

This reaction is a powerful tool for forming carbon-nitrogen bonds, coupling aryl halides with a wide variety of primary and secondary amines.[6][7]

-

Charge an oven-dried Schlenk tube with a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., BINAP, XPhos, tBuDavePhos), and a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃).

-

Seal the tube, evacuate, and backfill with an inert gas (Argon).

-

Add 1-trityl-4-bromoimidazole (1.0 mmol), the amine (1.2-1.5 mmol), and an anhydrous solvent (e.g., toluene or dioxane).

-

Heat the reaction mixture at 80-120 °C for 6-24 hours, monitoring by TLC or GC-MS.

-

After cooling, dilute the mixture with water and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product via flash column chromatography.

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

| Substrate (Amine) | Pd Precursor | Ligand | Base | Solvent |

| Aniline | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene |

| Morpholine | Pd₂(dba)₃ | XPhos | NaOt-Bu | Dioxane |

| Benzylamine | Pd(dba)₂ | tBuDavePhos[8] | K₂CO₃ | Xylene |

References

- 1. 4-BROMO-1-TRITYL-1H-IMIDAZOLE | 87941-55-7 [chemicalbook.com]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Tritylation of 4-Ethylimidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The trityl (triphenylmethyl) group is a valuable protecting group for nitrogen atoms in heterocyclic compounds, including imidazoles. Its steric bulk provides effective protection, and it can be readily removed under acidic conditions.[1] The N-tritylation of imidazoles is a crucial step in the synthesis of various pharmaceutical compounds and research chemicals where selective modification of other parts of the molecule is required. This document provides detailed application notes and protocols for the tritylation of 4-ethylimidazole, a common building block in medicinal chemistry. The protocols are based on established methods for the N-tritylation of similar imidazole derivatives.[2][3]

Reaction Principle

The tritylation of 4-ethylimidazole proceeds via a nucleophilic substitution reaction where the nitrogen atom of the imidazole ring attacks the electrophilic carbon of a tritylating agent, typically trityl chloride (TrCl). The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[4] The choice of solvent, base, and temperature can influence the reaction rate and yield.

Data Presentation: Reaction Conditions for N-Tritylation of Imidazoles

The following table summarizes various reported conditions for the N-tritylation of imidazole derivatives, which can be adapted for 4-ethylimidazole.

| Imidazole Derivative | Tritylating Agent | Solvent | Base | Temperature | Time | Yield (%) | Reference |

| 4-Methylimidazole | Trityl chloride | Acetonitrile | - | Reflux | 3 h | 57 | [2] |

| 4-Methylimidazole | Trityl chloride | Dichloromethane | - | Room Temp. | 16 h | - | [2] |

| 4-Methylimidazole | Trityl chloride | Toluene | Diisopropylethylamine | Reflux | Several hours | - | [2] |

| Imidazole | Trityl chloride | Pyridine | Pyridine | Room Temp. | - | - | [1] |

| Histidine (im-protection) | Trityl chloride | Dichloromethane | - | Room Temp. | 72 h | - | [2] |

| 4-Methylimidazole | Trityl chloride | Acetonitrile | - | Room Temp. | 2 h | High | [3] |

Experimental Protocols